Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate
Brand Name: Vulcanchem
CAS No.: 898777-79-2
VCID: VC2303407
InChI: InChI=1S/C17H21F3O3/c1-2-23-16(22)11-6-4-3-5-10-15(21)13-8-7-9-14(12-13)17(18,19)20/h7-9,12H,2-6,10-11H2,1H3
SMILES: CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)C(F)(F)F
Molecular Formula: C17H21F3O3
Molecular Weight: 330.34 g/mol

Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate

CAS No.: 898777-79-2

Cat. No.: VC2303407

Molecular Formula: C17H21F3O3

Molecular Weight: 330.34 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate - 898777-79-2

Specification

CAS No. 898777-79-2
Molecular Formula C17H21F3O3
Molecular Weight 330.34 g/mol
IUPAC Name ethyl 8-oxo-8-[3-(trifluoromethyl)phenyl]octanoate
Standard InChI InChI=1S/C17H21F3O3/c1-2-23-16(22)11-6-4-3-5-10-15(21)13-8-7-9-14(12-13)17(18,19)20/h7-9,12H,2-6,10-11H2,1H3
Standard InChI Key CGUPIRGEDYNVJF-UHFFFAOYSA-N
SMILES CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)C(F)(F)F
Canonical SMILES CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)C(F)(F)F

Introduction

Chemical Identity and Properties

Chemical Structure and Nomenclature

Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate possesses a well-defined chemical structure with several key components that contribute to its chemical identity:

  • A phenyl ring with a trifluoromethyl substituent at the meta (3) position

  • A ketone (oxo) group connecting the phenyl ring to an aliphatic chain

  • An 8-carbon aliphatic chain

  • An ethyl ester group at the terminal position

The compound is identified by the following parameters:

  • IUPAC Name: ethyl 8-oxo-8-[3-(trifluoromethyl)phenyl]octanoate

  • CAS Registry Number: 898777-79-2 (primary), 898786-63-5 (alternative)

  • Molecular Formula: C17H21F3O3

  • Molecular Weight: 330.34 g/mol or 330.35 g/mol (slight variation between sources)

  • MDL Number: MFCD02261348

  • SMILES: CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)C(F)(F)F

Physical and Chemical Properties

The physical and chemical properties of Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate are summarized in Table 1:

Table 1: Physical and Chemical Properties of Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate

PropertyValueReference
Molecular Weight330.34 g/mol
Density1.139 g/cm³
Boiling Point368°C at 760 mmHg
AppearanceNot specified in sources-
SolubilityNot specified in sources-
State at room temperatureNot specified in sources-

The trifluoromethyl group significantly influences the compound's properties. Trifluoromethyl substituents are known to:

  • Increase lipophilicity, enhancing membrane permeability in biological systems

  • Provide metabolic stability by resisting enzymatic degradation

  • Alter the electronic properties of the aromatic ring

  • Impart resistance to oxidative degradation

These properties make trifluoromethyl-containing compounds particularly interesting for applications in pharmaceutical research and materials development.

Related Compounds and Structural Analogs

Several structural analogs of Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate have been identified in the literature:

Table 2: Structural Analogs of Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate

Compound NameCAS NumberKey Structural Difference
Ethyl 8-oxo-8-(2-trifluoromethylphenyl)octanoate898777-73-6Trifluoromethyl group at 2-position (ortho) instead of 3-position (meta)
Ethyl 8-oxo-8-[2-(piperidinomethyl)phenyl]octanoate898773-99-4Piperidinomethyl group at 2-position instead of trifluoromethyl group at 3-position
Ethyl 8-oxo-8-[3-(thiomorpholinomethyl)phenyl]octanoate898788-26-6Thiomorpholinomethyl group at 3-position instead of trifluoromethyl group
8-Oxo-8-(3-trifluoromethylphenyl)octanoic acidNot specifiedFree carboxylic acid instead of ethyl ester
Ethyl 8-(3-methylphenyl)-8-oxooctanoateNot specifiedMethyl group at 3-position instead of trifluoromethyl group
Ethyl 8-(3,5-ditrifluoromethylphenyl)-8-oxooctanoateNot specifiedTwo trifluoromethyl groups at 3- and 5-positions

Comparing the properties and activities of these structural analogs could provide insights into structure-activity relationships and guide future research and applications. The position of the trifluoromethyl group (ortho vs. meta) may significantly affect the compound's physical properties, chemical reactivity, and potential biological activities due to differences in electronic effects and steric hindrance .

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